molecular formula C20H17N5O3S2 B6582501 N-(4-{2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040644-20-9

N-(4-{2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6582501
CAS RN: 1040644-20-9
M. Wt: 439.5 g/mol
InChI Key: OKWHLKSLRYUOHJ-UHFFFAOYSA-N
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Description

Benzothiazole and thiazole are heterocyclic compounds that are often used in drug design due to their wide range of biological activities . Benzothiazole derivatives have shown promising anti-tubercular activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of a compound greatly influences its biological activity. In the case of benzothiazole derivatives, structure-activity relationships and molecular docking studies have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazole derivatives, these properties can vary widely .

Mechanism of Action

While the exact mechanism of action for your specific compound is not known, benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Future Directions

The future research directions in this field could involve further exploration of the benzothiazole scaffold for the development of new anti-tubercular agents . Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of these compounds.

properties

IUPAC Name

N-[4-[3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-11-2-5-14-15(8-11)30-20(23-14)24-17(27)7-4-13-10-29-19(22-13)25-18(28)12-3-6-16(26)21-9-12/h2-3,5-6,8-10H,4,7H2,1H3,(H,21,26)(H,22,25,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWHLKSLRYUOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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